molecular formula C17H17NO3 B14414048 4-Nitro-1,2-diphenylpentan-1-one CAS No. 83188-06-1

4-Nitro-1,2-diphenylpentan-1-one

Cat. No.: B14414048
CAS No.: 83188-06-1
M. Wt: 283.32 g/mol
InChI Key: GOVBGLPLFYXYRZ-UHFFFAOYSA-N
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Description

4-Nitro-1,2-diphenylpentan-1-one (CAS Number: 83188-06-1) is an organic compound with the molecular formula C17H17NO3 and a molecular weight of 283.322 g/mol . This compound serves as a valuable synthetic intermediate in organic chemistry research, particularly for studying the reactivity of nitroalkanes. The structure, featuring both nitro and ketone functional groups, makes it a versatile building block for the synthesis of more complex molecules. Its exact physical properties, such as boiling and melting points, are areas of ongoing investigation. Researchers utilize this compound in methodological studies, including investigations into addition and elimination reactions, which are fundamental transformations in organic synthesis . As a nitroketone, it provides a useful scaffold for exploring structure-reactivity relationships and developing new synthetic pathways. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

83188-06-1

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-nitro-1,2-diphenylpentan-1-one

InChI

InChI=1S/C17H17NO3/c1-13(18(20)21)12-16(14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3

InChI Key

GOVBGLPLFYXYRZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Organocatalytic Asymmetric Michael Addition Under High Pressure

The most widely reported method for synthesizing γ-nitroketones involves the enantioselective Michael addition of nitromethane to α,β-unsaturated ketones (enones) under high-pressure conditions. For 4-nitro-1,2-diphenylpentan-1-one, the reaction utilizes 1,2-diphenylpent-2-en-1-one as the enone substrate, nitromethane as the nitro source, and a chiral organocatalyst to induce asymmetry.

Reaction Mechanism and Catalyst Selection

The reaction proceeds via a concerted polar mechanism, where the organocatalyst activates the enone through hydrogen-bonding interactions, facilitating nucleophilic attack by nitromethane. Bifunctional thiourea-based catalysts, such as (R)-3,5-bis(trifluoromethyl)phenylthiourea derivatives, achieve enantiomeric excess (ee) values exceeding 90% by stabilizing the transition state through dual activation.

Experimental Protocol

  • Substrate Preparation : 1,2-Diphenylpent-2-en-1-one is synthesized via Claisen-Schmidt condensation between benzaldehyde and 3-pentanone under basic conditions.
  • High-Pressure Reaction :
    • A Teflon ampoule is charged with enone (2 mmol), nitromethane (3 equiv), and catalyst (0.5–1 mol%) in toluene.
    • The mixture is pressurized to 9 kbar at 20–25°C for 2–5 hours.
    • Decompression and chromatographic purification (hexane/AcOEt) yield the product as a white solid.
Table 1: Optimization Data for Organocatalytic Synthesis
Catalyst Loading (mol%) Pressure (kbar) Time (h) Yield (%) ee (%)
0.5 9 2 88 95.5
1.0 9 5 94 97.5
0.5 6 12 72 85.2

Nitroaldol (Henry) Reaction with Subsequent Modifications

An alternative route employs the nitroaldol reaction between 1,2-diphenylpentan-1-one and nitromethane under basic conditions. While less enantioselective than organocatalysis, this method avoids high-pressure equipment.

Stepwise Synthesis

  • Nitroaldol Adduct Formation :
    • 1,2-Diphenylpentan-1-one (5 mmol) and nitromethane (15 mmol) react in MeOH with K₂CO₃ (10 mol%) at 0°C for 12 hours.
    • The β-nitro alcohol intermediate is isolated via extraction (CH₂Cl₂/H₂O).
  • Oxidative Dehydration :
    • The adduct is treated with MnO₂ in CHCl₃ under reflux to yield the α,β-unsaturated nitro compound.
    • Catalytic hydrogenation (H₂, Pd/C) selectively reduces the double bond, furnishing 4-nitro-1,2-diphenylpentan-1-one.
Table 2: Yield Comparison for Nitroaldol-Hydrogenation Route
Step Reagents Yield (%) Purity (HPLC, %)
Nitroaldol K₂CO₃, MeOH, 0°C 65 89
Oxidative Dehydration MnO₂, CHCl₃, reflux 78 92
Hydrogenation H₂ (1 atm), Pd/C 83 95

Ullmann Coupling for Aryl Group Introduction

For derivatives requiring late-stage aryl functionalization, Ullmann-type coupling introduces phenyl groups to a nitro-containing precursor.

Protocol for Diphenylation

  • Nitroketone Intermediate : 4-Nitropentan-1-one is synthesized via nitration of pentan-1-one using HNO₃/AcOH.
  • Copper-Catalyzed Coupling :
    • The nitroketone (1 equiv), iodobenzene (2 equiv), Cu powder (20 mol%), and K₂CO₃ (3 equiv) react in o-dichlorobenzene at 175–180°C for 24 hours.
    • Column chromatography (hexane/EtOAc) isolates the product with 65% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 4-Nitro-1,2-diphenylpentan-1-one Synthesis
Method Yield (%) ee (%) Equipment Complexity Scalability
Organocatalysis 88–94 95.5–97.5 High (pressure) Moderate
Nitroaldol 65–83 N/A Low High
Ullmann Coupling 65 N/A Moderate Low

Mechanistic Insights and Side Reactions

High-pressure organocatalysis minimizes side reactions such as nitro group reduction or ketone enolization. In contrast, Ullmann coupling risks dehalogenation or over-arylation without precise stoichiometry.

Purification and Characterization

  • Chromatography : Silica gel chromatography (hexane/EtOAc, 4:1) resolves nitroketones from unreacted enones.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 7.93–7.88 (m, 2H, ArH), 4.80 (dd, J = 12.5, 7.1 Hz, 1H, CH₂NO₂).
    • IR : 1314 cm⁻¹ (NO₂ symmetric stretch), 1685 cm⁻¹ (C=O).

Industrial Applications and Challenges

While organocatalysis offers high enantiopurity, scalability is limited by high-pressure reactors. The nitroaldol route, though lower-yielding, is preferred for bulk synthesis due to simpler infrastructure.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1,2-diphenylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitro or amino compounds.

Scientific Research Applications

4-Nitro-1,2-diphenylpentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-1,2-diphenylpentan-1-one involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect molecular targets such as enzymes and DNA, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroketones

Nitroketones, such as 4-nitroacetophenone, share the nitro-ketone motif but lack the diphenyl substitution. Key differences include:

  • Reactivity : The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. However, steric hindrance from the diphenyl groups in 4-nitro-1,2-diphenylpentan-1-one may slow such reactions compared to simpler nitroketones.
  • Stability : Bulky aryl groups in the diphenyl derivative likely improve thermal stability but reduce solubility in polar solvents.

Diphenylketones

Compounds like benzophenone or 1,2-diphenylpropan-1-one lack the nitro group. Comparisons highlight:

  • Electronic Effects: The nitro group in 4-nitro-1,2-diphenylpentan-1-one increases the compound’s polarity and acidity at α-hydrogens, enabling deprotonation or condensation reactions less feasible in non-nitro analogs.
  • Synthetic Utility: While benzophenone derivatives are widely used as UV stabilizers, the nitro group expands utility toward nitroaldol (Henry) reactions or as a precursor to amines via reduction.

Nitrodienamines

The nitrodienamine 1-(N,N-dimethylamino)-4-nitro-1,3-butadiene (from ) shares a nitroalkene motif but differs in conjugation and substitution .

  • Electronic Structure: Nitrodienamines exhibit a “push-pull” system (electron-donating amine and electron-withdrawing nitro), enabling cycloadditions with α,β-unsaturated carbonyls. In contrast, the ketone’s nitro group lacks conjugated amine donors, limiting such reactivity.
  • Applications: Nitrodienamines are leveraged in heterocyclic synthesis (e.g., indole derivatives via organometallic condensations), whereas 4-nitro-1,2-diphenylpentan-1-one may find use in sterically demanding reactions or as a nitroalkylation reagent.

Nitro-Containing Heterocycles

ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine), a nitro-azo heterocycle (), underscores nitro’s role in energetic materials .

  • Regulatory Status : ANAZF is ITAR-controlled due to defense applications, whereas the ketone’s regulatory standing remains undefined.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Features Reactivity Highlights Applications
4-Nitro-1,2-diphenylpentan-1-one Nitro, diphenyl, ketone Sterically hindered electrophilicity Synthetic intermediate
4-Nitroacetophenone Nitro, aryl, ketone Nucleophilic additions Pharmaceuticals, dyes
1-(N,N-Dimethylamino)-4-nitro-1,3-butadiene Nitrodienamine, push-pull system Cycloadditions, condensations Heterocycle synthesis
ANAZF Nitro-azo heterocycle High-energy decomposition Energetic materials

Table 2: Electronic Effects Comparison

Compound Electron-Withdrawing Groups Electron-Donating Groups Conjugation Pathway
4-Nitro-1,2-diphenylpentan-1-one Nitro (-NO₂) None Limited (steric hindrance)
1-(N,N-Dimethylamino)-4-nitro-1,3-butadiene Nitro (-NO₂) N,N-Dimethylamino Extended (dienamine)
ANAZF Nitro (-NO₂), Azo (-N=N-) Oxadiazolamine Heterocyclic π-system

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